2-(2,6-Difluorophenyl)-3-fluoro-6-methylpyridine
Overview
Description
This would typically include the compound’s systematic name, its molecular formula, and its structural formula.
Synthesis Analysis
This involves a detailed explanation of how the compound is synthesized, including the starting materials, the type of reactions involved, the conditions under which the reactions occur, and the yield of the product.Molecular Structure Analysis
This involves determining the spatial arrangement of atoms in the compound and the type of bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy can be used.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This could include its reactivity with other substances, the conditions under which it reacts, and the products of its reactions.Physical And Chemical Properties Analysis
This involves determining properties such as the compound’s melting point, boiling point, solubility in various solvents, and its chemical stability.Scientific Research Applications
Phosphorescent Emitting Materials
2-(2,6-Difluorophenyl)-3-fluoro-6-methylpyridine derivatives have been used in synthesizing blue phosphorescent emitting materials. These materials, featuring fluorine atoms and a methyl group, display bright blue-to-green luminescence at room temperature, which is significant for photophysical applications (Xu, Zhou, Wang, & Yu, 2009).
Ethylene Polymerization Catalysis
Nickel(II) complexes with 2-aminomethylpyridine ligands, including the 2,6-difluorophenyl variant, have been synthesized for use as catalysts in ethylene polymerization. These catalysts are noted for producing high molecular weight branched polyethylenes and oligomers (Huang, Gao, Zhang, & Wu, 2008).
Synthesis of Cognition Enhancer Drug Candidates
The compound has been used in the efficient functionalization and synthesis of drug candidates like DMP 543, which is known for enhancing acetylcholine release and thereby improving cognition (Pesti et al., 2000).
Protection of Hydroxyl Groups in Radiofluorination
The compound has been investigated as a protecting group in nucleophilic aromatic radiofluorination, a key process in medical imaging, particularly in Positron Emission Tomography (PET) (Malik et al., 2011).
Antibacterial Agents
2,6-Difluorophenyl derivatives, including this compound, have been synthesized and tested for their antibacterial activities, showing promising results as antibacterial agents (Bouzard et al., 1992).
CC Bond Formation in Pyridines
The compound is used in regiospecific CC bond formation in pyridines, showcasing its utility in synthetic organic chemistry (Yu, Taylor, & Meth–Cohn, 1999).
Safety And Hazards
This involves studying the compound’s toxicity, its potential for causing harm to the environment, and precautions that need to be taken while handling it.
Future Directions
This could involve potential applications of the compound, areas of research that could be pursued based on its properties, and possible modifications that could be made to its structure to enhance its properties or reduce its side effects.
properties
IUPAC Name |
2-(2,6-difluorophenyl)-3-fluoro-6-methylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3N/c1-7-5-6-10(15)12(16-7)11-8(13)3-2-4-9(11)14/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWJLTCGRKGCBMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)F)C2=C(C=CC=C2F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,6-Difluorophenyl)-3-fluoro-6-methylpyridine |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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